1,4-Bis(DI-tert-butylphosphino)butane

Description

BenchChem offers high-quality 1,4-Bis(DI-tert-butylphosphino)butane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(DI-tert-butylphosphino)butane including the price, delivery time, and more detailed information at info@benchchem.com.

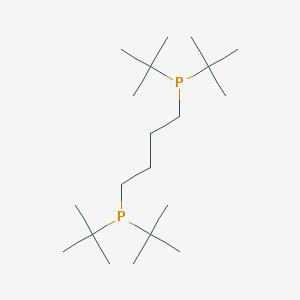

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl(4-ditert-butylphosphanylbutyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44P2/c1-17(2,3)21(18(4,5)6)15-13-14-16-22(19(7,8)9)20(10,11)12/h13-16H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYGJYHQLCCIQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CCCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473303 | |

| Record name | 1,4-BIS(DI-TERT-BUTYLPHOSPHINO)BUTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150111-89-0 | |

| Record name | 1,4-BIS(DI-TERT-BUTYLPHOSPHINO)BUTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(di-tert-butylphosphino)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Role of Steric Bulk in Catalysis

An In-Depth Technical Guide to 1,4-Bis(di-tert-butylphosphino)butane (dtbbp)

In the landscape of modern synthetic chemistry, particularly in the realm of transition metal catalysis, the ligand is not a mere spectator. It is an architect, shaping the electronic and steric environment of the metal center to dictate reactivity, selectivity, and overall catalytic efficacy. Among the pantheon of phosphine ligands, 1,4-Bis(di-tert-butylphosphino)butane, often abbreviated as dtbbp, emerges as a pivotal tool for researchers. This bidentate phosphine ligand is distinguished by its flexible butane backbone and, most critically, the substantial steric hindrance imparted by its four tert-butyl groups.

This guide provides a comprehensive technical overview of dtbbp, from its fundamental properties and synthesis to its application in catalysis, with a focus on the underlying principles that govern its utility. The content is tailored for researchers, scientists, and drug development professionals who seek to leverage the unique attributes of this ligand in their synthetic endeavors.

Core Attributes and Physicochemical Properties

1,4-Bis(di-tert-butylphosphino)butane is an organophosphorus compound whose structure is key to its function. The two phosphorus atoms, separated by a flexible four-carbon chain, act as Lewis basic sites, coordinating to a transition metal to form a chelate ring. The defining feature, however, is the presence of two bulky tert-butyl substituents on each phosphorus atom. This steric shielding is crucial for promoting the formation of highly active, low-coordinate metal centers, which is often a prerequisite for challenging catalytic transformations.[1]

| Property | Value | Reference |

| CAS Number | 150111-89-0 | [2] |

| Molecular Formula | C₂₀H₄₄P₂ | [2][3] |

| Molecular Weight | 346.51 g/mol | [2] |

| Appearance | Solid | [4] |

| Canonical SMILES | CC(C)(C)P(CCCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C | [4] |

| InChIKey | UIYGJYHQLCCIQS-UHFFFAOYSA-N | [4][5] |

Synthesis of 1,4-Bis(di-tert-butylphosphino)butane

The synthesis of dtbbp is a classic example of nucleophilic substitution, leveraging the reactivity of a phosphide anion. The most established route involves the double alkylation of a di-tert-butylphosphine salt with a 1,4-dihalobutane.[1]

Causality Behind the Synthesis:

-

Precursor Selection: The synthesis begins with di-tert-butylphosphine (or its chlorinated precursor, di-tert-butylchlorophosphine), which provides the core P(t-Bu)₂ units.[6][7][8]

-

Phosphide Generation: Di-tert-butylphosphine is not sufficiently nucleophilic to react directly with the dihalobutane. It must first be deprotonated with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a strong potassium base (e.g., potassium hydride), to generate the highly reactive lithium or potassium di-tert-butylphosphide anion.[1]

-

Alkylation: This potent phosphide nucleophile then readily attacks the electrophilic carbon atoms of a 1,4-dihalobutane (e.g., 1,4-dichlorobutane or 1,4-dibromobutane) via an Sₙ2 mechanism. The reaction proceeds in a stepwise manner, forming the desired P-C bonds at both ends of the butane chain.[1] 1,4-dibromobutane is often more reactive due to the better leaving group ability of bromide, though 1,4-dichlorobutane can be a more economical choice.[1]

Caption: Synthesis pathway for dtbbp via phosphide generation and subsequent dialkylation.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Complexes formed between dtbbp and palladium are highly effective catalysts for a variety of cross-coupling reactions, which are foundational in pharmaceutical and materials science for constructing C-C, C-N, and C-O bonds.[9][10] The steric bulk and electron-donating nature of the dtbbp ligand are instrumental to its success.

Pillars of Catalytic Function:

-

Promoting Oxidative Addition: The bulky tert-butyl groups create a sterically encumbered environment around the palladium center. This favors the formation of a coordinatively unsaturated, 14-electron Pd(0)L complex (where L is dtbbp), which is highly reactive. This high reactivity facilitates the often rate-limiting oxidative addition step, particularly with challenging substrates like aryl chlorides.[11]

-

Facilitating Reductive Elimination: The steric strain within the palladium complex also promotes the final reductive elimination step, where the new bond is formed and the desired product is released from the metal center, regenerating the active Pd(0) catalyst.

-

Enhancing Catalyst Stability: The bidentate, chelating nature of the butane backbone provides enhanced stability to the palladium center, preventing ligand dissociation and catalyst decomposition, which can lead to higher turnover numbers.

Due to these properties, palladium complexes of dtbbp and structurally similar bulky diphosphines are highly effective in key transformations:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organohalides.[1]

-

Buchwald-Hartwig Amination: Formation of C-N bonds between organohalides and amines.

-

Heck Coupling: Formation of C-C bonds between organohalides and alkenes.[12]

-

Negishi, Sonogashira, and Stille Couplings: Other important C-C bond-forming reactions.[1]

Caption: General catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol provides a representative workflow for using a dtbbp-palladium system in a challenging Suzuki-Miyaura cross-coupling reaction. The causality for each step is explained to ensure a self-validating and reproducible methodology.

Objective: To couple 4-chlorotoluene with phenylboronic acid.

Materials:

-

Palladium(II) acetate [Pd(OAc)₂]

-

1,4-Bis(di-tert-butylphosphino)butane (dtbbp)

-

4-Chlorotoluene

-

Phenylboronic acid

-

Potassium phosphate (K₃PO₄), finely ground

-

Anhydrous, degassed toluene

-

Standard Schlenk line or glovebox equipment

Workflow Diagram:

Caption: Experimental workflow for a dtbbp-palladium catalyzed Suzuki coupling.

Step-by-Step Procedure:

-

Pre-catalyst Formation (Self-Validation):

-

Action: In a glovebox or under an inert atmosphere (Argon), add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and dtbbp (e.g., 0.015 mmol, 1.5 mol%) to a dry Schlenk tube. Add 2 mL of anhydrous, degassed toluene.

-

Causality: Phosphine ligands are often air-sensitive, and the active Pd(0) catalyst is readily oxidized. Performing this under an inert atmosphere is critical for catalyst activity. A slight excess of the ligand protects the palladium center. Stirring for 15-20 minutes allows for the in-situ formation of the active Pd(0) species from the Pd(II) precursor.

-

-

Reaction Setup (Self-Validation):

-

Action: In a separate, larger Schlenk tube, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and finely ground K₃PO₄ (3.0 mmol).

-

Causality: An excess of the boronic acid component is often used to drive the reaction to completion. A strong, non-nucleophilic base like K₃PO₄ is essential for the transmetalation step, activating the boronic acid to form a more reactive boronate species.

-

-

Initiation and Execution (Self-Validation):

-

Action: Evacuate and backfill the main reaction tube with argon (repeat three times). Add 5 mL of anhydrous, degassed toluene. Transfer the pre-formed catalyst solution from the first tube to the main reaction tube via a cannula.

-

Causality: Thoroughly degassing the solvent and maintaining an inert atmosphere prevents catalyst deactivation. Cannula transfer is a standard technique for the air-free transfer of reactive solutions.

-

-

Reaction and Monitoring (Self-Validation):

-

Action: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress periodically by taking small aliquots (via syringe) and analyzing by TLC or GC-MS.

-

Causality: Many cross-coupling reactions, especially with less reactive aryl chlorides, require thermal energy to overcome activation barriers. Vigorous stirring ensures homogeneity. Monitoring confirms the consumption of starting materials and formation of the product, preventing unnecessary heating that could lead to side reactions.

-

-

Work-up and Purification (Self-Validation):

-

Action: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine to remove the inorganic base and boronic acid residues. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality: This standard aqueous work-up effectively separates the organic product from the inorganic salts and water-soluble byproducts.

-

-

Purification:

-

Action: Purify the crude product by flash column chromatography on silica gel to obtain the pure biphenyl product.

-

Causality: Chromatography is necessary to remove any unreacted starting material, homo-coupled byproducts, and residual catalyst components.

-

Handling and Safety

Like many organophosphorus compounds, 1,4-Bis(di-tert-butylphosphino)butane and its precursors are air-sensitive and require careful handling.

-

Handling: Always handle dtbbp under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques to prevent oxidation to the corresponding phosphine oxide, which is catalytically inactive.[13]

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[14][15][16] Consult the Safety Data Sheet (SDS) for detailed hazard information.[2] While specific SDS information for dtbbp may be limited, data for analogous compounds like 1,4-bis(diphenylphosphino)butane (dppb) indicate potential for skin and eye irritation.[14][16]

Conclusion

1,4-Bis(di-tert-butylphosphino)butane is a powerful ligand whose value is derived from a well-defined structure-activity relationship. Its combination of a flexible chelating backbone and significant steric bulk provides an optimal environment for activating transition metal centers for challenging catalytic cross-coupling reactions. By understanding the principles behind its synthesis and the causal factors driving its catalytic performance, researchers can effectively employ dtbbp to construct complex molecules, advancing discovery in drug development and materials science.

References

- 1,4-Bis(DI-tert-butylphosphino)butane | 150111-89-0 | Benchchem. (URL: )

- Di-tert-butylphosphine synthesis - ChemicalBook. (URL: )

- Di-tert-butylchlorophosphane synthesis - ChemicalBook. (URL: _)

- 1,4-BIS(DI-TERT-BUTYLPHOSPHINO)BUTANE (CAS No. 150111-89-0) SDS - Guidechem. (URL: )

- US7847126B2 - Process for preparing tertiary phosphines - Google P

- Di-tert-butylchlorophosphine - LookChem. (URL: )

- The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC - NIH. (URL: )

- SAFETY D

- 1,4-Bis(di-tert-butylphosphino)butane | C20H44P2 | CID 11810147 - PubChem. (URL: )

- Application Notes and Protocols: The Role of Tetrabutylammonium Diphenylphosphinate in Palladium-Catalyzed Cross-Couplings - Benchchem. (URL: )

- 1,4-Bis(diphenylphosphino)

- SAFETY D

- 1,4-Bis(Di-Tert-Butylphosphino)Butane - Chemrio. (URL: )

- 1,4-bis(di-tert-butylphosphino)butane (C20H44P2) - PubChemLite. (URL: )

- Developing Ligands for Palladium(II)

- Di-tert-butylphosphinoferrocene.An oven-dried 1000-mL four-necked (one 34/45 joint and three 24/40 joints) round-bottomed flask is allowed to cool in a desiccator over anhydrous - Organic Syntheses Procedure. (URL: )

- Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation - ResearchG

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 1,4-Bis(di-tert-butylphosphino)butane | C20H44P2 | CID 11810147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. PubChemLite - 1,4-bis(di-tert-butylphosphino)butane (C20H44P2) [pubchemlite.lcsb.uni.lu]

- 6. Di-tert-butylphosphine synthesis - chemicalbook [chemicalbook.com]

- 7. Di-tert-butylchlorophosphane synthesis - chemicalbook [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

Properties of 1,4-Bis(DI-tert-butylphosphino)butane

An In-depth Technical Guide to 1,4-Bis(di-tert-butylphosphino)butane (dtbbp)

Prepared by: Gemini, Senior Application Scientist

Introduction

1,4-Bis(di-tert-butylphosphino)butane, commonly abbreviated as dtbbp, is a bidentate phosphine ligand of significant interest in the field of organometallic chemistry and homogeneous catalysis. As a chelating agent, its four-carbon backbone forms a stable seven-membered ring with transition metal centers. The defining characteristic of dtbbp is the presence of two sterically demanding tert-butyl groups on each phosphorus atom. This steric bulk, combined with the electron-rich nature of the phosphine centers, imparts unique properties to its metal complexes, making it a highly effective ligand for a variety of challenging catalytic transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive overview of the core properties, synthesis, and catalytic applications of dtbbp for researchers and professionals in chemical and pharmaceutical development.

Section 1: Physicochemical Properties

The fundamental identity and physical characteristics of dtbbp are summarized below. These properties are essential for its proper handling, storage, and application in experimental setups.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 150111-89-0 | [1][2][3] |

| Molecular Formula | C₂₀H₄₄P₂ | [2] |

| Molecular Weight | 346.51 g/mol | [2] |

| IUPAC Name | ditert-butyl(4-ditert-butylphosphanylbutyl)phosphane | [4] |

| Appearance | White powder or solid | [4][5] |

| Melting Point | Not experimentally reported in surveyed literature. For comparison, the less bulky analogue 1,4-bis(diphenylphosphino)butane (dppb) melts at 132-136 °C. | [6][7] |

| Solubility | Generally soluble in common organic solvents like THF, toluene, and dichloromethane. Insoluble in water. | |

| Air Sensitivity | Highly sensitive to atmospheric oxygen; prone to oxidation to the corresponding phosphine oxide. Must be handled and stored under an inert atmosphere (e.g., Argon or Nitrogen). |

Section 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for confirming the identity and purity of dtbbp. Due to its symmetric structure, the NMR spectra are relatively simple. While specific, high-resolution spectra are not widely published, the expected signals can be predicted based on the molecular structure.

Table 2: Predicted NMR Spectroscopic Data for 1,4-Bis(di-tert-butylphosphino)butane

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ³¹P{¹H} | Data not available | Singlet | The two equivalent phosphorus atoms. |

| ¹H | Data not available | Multiplet (AA'BB') | Butane backbone methylene protons adjacent to phosphorus (-CH₂-P). |

| ¹H | Data not available | Multiplet (AA'BB') | Butane backbone internal methylene protons (-CH₂-CH₂-). |

| ¹H | Data not available | "Virtual" Triplet | The 36 equivalent protons of the four tert-butyl groups. The triplet appearance arises from strong coupling to the two phosphorus nuclei. |

| ¹³C{¹H} | Data not available | Doublet | Quaternary carbons of the tert-butyl groups. |

| ¹³C{¹H} | Data not available | Doublet | Methyl carbons of the tert-butyl groups. |

| ¹³C{¹H} | Data not available | Multiplet | Methylene carbons of the butane backbone. |

Note: The absence of readily available, published NMR data underscores the importance of in-house characterization by researchers upon synthesis or purchase.

Section 3: Synthesis and Handling

Core Synthetic Principles

The most established and reliable method for synthesizing dtbbp is through the dialkylation of a di-tert-butylphosphine salt with a 1,4-dihalobutane.[1] This process relies on a classic double nucleophilic substitution (Sₙ2) mechanism. The key steps are:

-

Deprotonation: A strong base is used to deprotonate the relatively acidic P-H bond of di-tert-butylphosphine, generating a highly nucleophilic phosphide anion.

-

Dialkylation: The resulting phosphide anion attacks the electrophilic carbon atoms of a 1,4-dihalobutane (e.g., 1,4-dichlorobutane or 1,4-dibromobutane), displacing the halide ions to form the two required P-C bonds.

The choice of base (organolithium reagents like n-BuLi or potassium bases like KH) and halide (Cl⁻ or Br⁻) can be adapted based on desired reactivity and cost-effectiveness, with dibromobutane being more reactive but dichlorobutane being more economical.[1] All operations must be performed under strictly anaerobic and anhydrous conditions to prevent oxidation of the phosphine and quenching of the reactive intermediates.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of dtbbp.

Detailed Experimental Protocol: Synthesis of dtbbp

This protocol is a representative procedure and should be performed by trained personnel using appropriate inert atmosphere techniques (e.g., Schlenk line or glovebox).

-

Preparation: To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add di-tert-butylphosphine (1.46 g, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 50 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (1.6 M in hexanes, 6.5 mL, 10.4 mmol) dropwise to the stirred solution. After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature, stirring for an additional 2 hours. This forms a solution of lithium di-tert-butylphosphide.

-

Alkylation: Cool the solution to 0 °C using an ice bath. Add 1,4-dichlorobutane (0.64 g, 5.0 mmol) dropwise via syringe. After the addition, remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

-

Workup: Carefully quench the reaction by slowly adding 20 mL of degassed water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers and wash with brine (2 x 20 mL).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield a crude solid. The product can be further purified by recrystallization from degassed methanol or by vacuum distillation to afford 1,4-bis(di-tert-butylphosphino)butane as a white, crystalline solid.

Section 4: Application in Palladium-Catalyzed Cross-Coupling

Mechanistic Significance of dtbbp

The efficacy of dtbbp in catalysis stems from a combination of its steric and electronic properties. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the ligand plays a crucial role in nearly every step of the catalytic cycle.

-

Steric Bulk: The four bulky tert-butyl groups create a sterically congested environment around the palladium center. This promotes the formation of highly reactive, coordinatively unsaturated 12-electron monoligated [Pd(dtbbp)] species, which are often the active catalysts.[8] This steric hindrance also facilitates the final reductive elimination step, which is essential for product formation and catalyst turnover.

-

Electron-Donating Nature: As an alkylphosphine, dtbbp is a strong σ-donor. This increases the electron density on the palladium center, which significantly accelerates the rate-limiting oxidative addition of the organohalide to the Pd(0) complex.

Together, these features make dtbbp-ligated palladium complexes exceptionally active catalysts, enabling reactions with challenging substrates like aryl chlorides at lower catalyst loadings and milder conditions than less bulky or less electron-rich ligand systems.

Catalytic Cycle Diagram: Suzuki-Miyaura Coupling

Caption: The role of dtbbp in the Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-bromoacetophenone with phenylboronic acid and should be performed under an inert atmosphere.

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a vial, add palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol) and dtbbp (3.8 mg, 0.011 mmol). Add 2 mL of anhydrous, degassed toluene and stir for 20 minutes. The solution should change color, indicating complex formation.

-

Reaction Setup: To a flame-dried Schlenk tube, add 4-bromoacetophenone (199 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol).

-

Reagent Addition: Add the pre-formed catalyst solution to the Schlenk tube via syringe. Add an additional 3 mL of toluene and 1 mL of degassed water.

-

Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-acetylbiphenyl as a white solid.

Section 5: Safety and Hazard Information

1,4-Bis(di-tert-butylphosphino)butane is an air-sensitive and potentially hazardous chemical that requires careful handling.

-

Hazards: While specific GHS data is limited, related phosphine compounds are known to cause skin and serious eye irritation.[2] Avoid inhalation of dust and contact with skin and eyes.

-

Handling: Always handle in a well-ventilated area, preferably within a glovebox or under a constant stream of inert gas (argon or nitrogen). Use personal protective equipment (PPE), including safety glasses, lab coat, and compatible gloves.[2]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and dark place to prevent degradation.

-

First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. In all cases of exposure, consult a physician.[2]

References

-

LookChem. (n.d.). 1,4-Bis(Di-Tert-Butylphosphino)Butane CAS:150111-89-0. Retrieved January 10, 2026, from [Link]

-

LocalPharmaGuide. (n.d.). CAS NO. 150111-89-0 | 1,4-BIS(DI-TERT-BUTYLPHOSPHINO)BUTANE. Retrieved January 10, 2026, from [Link]

-

DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved January 10, 2026, from [Link]

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. Available at: [Link]

-

Common Organic Chemistry. (n.d.). 1,4-Bis(diphenylphosphino)butane [Dppb]. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 1,4-Bis(di-tert-butylphosphino)butane. Retrieved January 10, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. CAS NO. 150111-89-0 | 1,4-BIS(DI-TERT-BUTYLPHOSPHINO)BUTANE | C20H44P2 [localpharmaguide.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1,4-Bis(Di-Tert-Butylphosphino)Butane CAS:150111-89-0, CasNo.150111-89-0 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]

- 6. 1,4-Bis(diphenylphosphino)butane [Dppb] [commonorganicchemistry.com]

- 7. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 8. diva-portal.org [diva-portal.org]

Introduction: The Strategic Importance of dtbpb in Modern Catalysis

An In-Depth Technical Guide to 1,4-Bis(di-tert-butylphosphino)butane: Structure, Synthesis, and Application

In the landscape of homogeneous catalysis, the rational design of ligands is paramount to controlling the activity, selectivity, and stability of metal catalysts. Among the vast arsenal of phosphine ligands, 1,4-Bis(di-tert-butylphosphino)butane, commonly abbreviated as dtbpb, has emerged as a ligand of significant strategic value. It is a bidentate, or chelating, phosphine characterized by two key structural features: the pronounced steric bulk of its four tert-butyl groups and the conformational flexibility of its butane backbone.

The tert-butyl substituents create a sterically demanding environment around the coordinated metal center. This bulk is not merely a passive feature; it actively influences the course of catalytic reactions by promoting the formation of highly active, low-coordinate metal species and facilitating crucial steps like oxidative addition and reductive elimination.[1][2] Furthermore, the electron-rich nature of the alkylphosphine groups enhances the electron density on the metal, which can accelerate catalytic turnover.[1] The four-carbon chain allows the ligand to form a stable seven-membered chelate ring with a metal, providing enhanced catalyst stability compared to monodentate counterparts.[1]

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the molecular structure of dtbpb, a comprehensive overview of its established synthetic routes with a step-by-step protocol, and an exploration of its applications in catalysis, grounded in authoritative references.

Molecular Structure and Physicochemical Properties

The structure of 1,4-Bis(di-tert-butylphosphino)butane consists of two di-tert-butylphosphino moieties linked by a flexible butane chain. This unique architecture dictates its behavior as a ligand, combining significant steric hindrance with the ability to chelate to a single metal center.

Key Structural Features:

-

Steric Hindrance: The four tert-butyl groups are sterically imposing, creating a large, well-defined coordination pocket around the metal. This steric bulk is critical for influencing selectivity in catalytic processes.[1][2]

-

Electron-Rich Phosphorus Centers: The phosphorus atoms are bonded to electron-donating alkyl groups (tert-butyl and butyl), making the ligand a strong sigma-donor. This property increases the electron density at the metal center, which is often beneficial for catalytic activity, particularly in cross-coupling reactions.[1]

-

Flexible Butane Backbone: The -(CH₂)₄- linker provides conformational flexibility, allowing the ligand to accommodate a variety of metal coordination geometries and form a thermodynamically stable seven-membered chelate ring.[1]

Physicochemical Data Summary

| Property | Value |

| Molecular Formula | C₂₀H₄₄P₂[3][4][5] |

| Molecular Weight | 346.51 g/mol [5] |

| CAS Number | 150111-89-0[1][5][6] |

| Appearance | Solid[6] |

| Canonical SMILES | CC(C)(C)P(CCCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C[3][6] |

| InChI Key | UIYGJYHQLCCIQS-UHFFFAOYSA-N[1][3][6] |

Synthesis of 1,4-Bis(di-tert-butylphosphino)butane

The most established and reliable method for synthesizing dtbpb is through the dialkylation of a di-tert-butylphosphide salt with a 1,4-dihalobutane.[1] This process hinges on the nucleophilic character of the phosphide anion, which displaces the halide leaving groups on the butane backbone in a double nucleophilic substitution (SN2) reaction.[1]

General Synthetic Pathway

The synthesis can be visualized as a two-step process: first, the deprotonation of a di-tert-butylphosphine precursor to generate a highly reactive phosphide anion, and second, the reaction of this anion with the butane electrophile.

Figure 1: General workflow for the synthesis of dtbpb.

Detailed Experimental Protocol: Synthesis via Lithium Phosphide

This protocol describes a common lab-scale synthesis using n-butyllithium as the base and 1,4-dichlorobutane as the electrophile. All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques, as organolithium reagents are pyrophoric and phosphines are sensitive to air.[7][8]

Reagents and Equipment:

-

Di-tert-butylphosphine (t-Bu₂PH)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

1,4-Dichlorobutane or 1,4-Dibromobutane

-

Anhydrous tetrahydrofuran (THF)

-

Degassed deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Schlenk flask and standard glassware (oven-dried)

-

Syringes and cannulas

-

Magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

-

Phosphide Generation:

-

Add anhydrous THF to the flask via cannula. Cool the solvent to 0 °C in an ice bath.

-

Add di-tert-butylphosphine to the stirred THF.

-

Slowly add one equivalent of n-butyllithium solution dropwise via syringe.

-

Causality: n-Butyllithium is a strong base that efficiently deprotonates the P-H bond of di-tert-butylphosphine to generate the lithium di-tert-butylphosphide salt (t-Bu₂PLi).[1] This intermediate is a potent nucleophile. The addition is performed at 0 °C to control the exothermic reaction.

-

-

-

Alkylation:

-

After stirring the phosphide solution for 30-60 minutes at 0 °C, slowly add 0.5 equivalents of 1,4-dichlorobutane via syringe.

-

Causality: Two equivalents of the phosphide nucleophile react with one equivalent of the dialkyl halide. The phosphide attacks the electrophilic carbon atoms of the dihalobutane, displacing the chloride ions to form the two required P-C bonds.[1] 1,4-dibromobutane can be used for faster reaction times due to the better leaving group ability of bromide, though 1,4-dichlorobutane is often more economical.[1]

-

-

-

Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir overnight to ensure complete conversion.

-

Workup and Extraction:

-

Carefully quench the reaction by slowly adding degassed water to neutralize any unreacted organolithium species.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as n-hexane or diethyl ether.

-

Wash the combined organic layers with degassed water or brine to remove inorganic salts.

-

-

Drying and Purification:

-

Dry the organic phase over an anhydrous drying agent like MgSO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The product, 1,4-Bis(di-tert-butylphosphino)butane, can be further purified by crystallization from a suitable solvent like methanol.

-

Coordination Chemistry and Catalytic Applications

The primary utility of dtbpb lies in its role as a chelating ligand in homogeneous catalysis. It coordinates to a transition metal, forming a stable complex that serves as the active catalyst or a precatalyst.

Figure 2: Chelation of dtbpb to a metal center (M).

Key Applications:

-

Palladium-Catalyzed Cross-Coupling: dtbpb is an effective ligand for various palladium-catalyzed reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] The ligand's steric bulk and electron-donating properties stabilize the catalytically active Pd(0) species and promote the oxidative addition step, which is often rate-limiting.[1]

-

Rhodium-Catalyzed Hydrogenation: Complexes of dtbpb with rhodium are used as precursors for active hydrogenation catalysts.[1] Cationic rhodium-diene complexes featuring the dtbpb ligand can be activated for the hydrogenation of various substrates.[1]

-

Other Cross-Coupling Reactions: The unique steric and electronic profile of dtbpb makes it a candidate for other transformations such as carbonylative cross-coupling and C-H activation reactions.[1]

Safety and Handling Precautions

-

Air and Moisture Sensitivity: Organophosphine compounds, especially tertiary phosphines, can be sensitive to air and may oxidize. All handling should be conducted under an inert atmosphere.[9]

-

Toxicity: Phosphines and their precursors are toxic.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Hazards: The synthesis of dtbpb involves highly reactive and hazardous materials. Organolithium reagents like n-BuLi are pyrophoric and will ignite on contact with air.[8] They are also corrosive. Extreme care must be taken during their transfer and quenching.[8]

Conclusion

1,4-Bis(di-tert-butylphosphino)butane is a powerful and versatile ligand whose value is derived from a synergistic combination of steric bulk, electron-rich character, and conformational flexibility. Its synthesis, while requiring careful handling of air-sensitive and pyrophoric reagents, is straightforward and based on well-established organometallic principles. The resulting ligand provides access to highly active and stable catalysts for a range of important organic transformations, making it an indispensable tool for synthetic chemists in both academic and industrial research.

References

-

1,4-bis(di-tert-butylphosphino)butane (C20H44P2) - PubChemLite. [Link]

-

1,4-Bis(di-tert-butylphosphino)butane | C20H44P2 | CID 11810147 - PubChem. [Link]

-

Di-tert-butylphosphinoferrocene - Organic Syntheses Procedure. [Link]

-

Organophosphorus chemistry - Wikipedia. [Link]

-

Organophosphine - Wikipedia. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [Link]

-

Phosphine - Incident management - GOV.UK. [Link]

-

Safe handling of organolithium compounds in the laboratory - Princeton EHS. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - 1,4-bis(di-tert-butylphosphino)butane (C20H44P2) [pubchemlite.lcsb.uni.lu]

- 4. 1,4-Bis(di-tert-butylphosphino)butane | C20H44P2 | CID 11810147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. orgsyn.org [orgsyn.org]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. Organophosphine - Wikipedia [en.wikipedia.org]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

An In-depth Technical Guide to the Synthesis of 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl (BIPHEP) and its Analogs

This guide provides a comprehensive overview of the synthetic protocols for 2,2'-bis(diphenylphosphino)-1,1'-biphenyl (BIPHEP), a prominent member of the atropisomeric biaryl diphosphine ligand family. These ligands are of significant interest to researchers and professionals in drug development and catalysis due to their efficacy in asymmetric synthesis. We will delve into the core synthetic strategies, provide a detailed, field-proven experimental protocol, and discuss the critical aspects of purification and characterization.

Introduction: The Significance of BIPHEP Ligands

BIPHEP and its derivatives are C₂-symmetric chiral diphosphine ligands that have found widespread application in transition metal-catalyzed asymmetric reactions. Their unique structural feature is the biphenyl backbone, which imparts a defined dihedral angle that influences the stereochemical outcome of catalytic transformations. The ability to introduce substituents on the biphenyl rings or the phosphorus atoms allows for the fine-tuning of both steric and electronic properties, making them versatile ligands for a range of reactions, including asymmetric hydrogenation, hydroformylation, and Heck reactions.

Strategic Approaches to BIPHEP Synthesis

Several synthetic routes to BIPHEP and its analogs have been developed, each with its own set of advantages and challenges. The choice of a particular method often depends on the availability of starting materials, desired scale, and the specific substitutions on the ligand framework.

-

Ullmann-type Coupling: This classical approach involves the copper-catalyzed coupling of two equivalents of a 2-halodiarylphosphine oxide. The resulting biaryl diphosphine dioxide is then reduced to the desired diphosphine ligand. This method is robust and has been successfully applied to the synthesis of various substituted BIPHEP ligands[1][2].

-

Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as those catalyzed by palladium or nickel, offer an efficient alternative. For instance, the coupling of a (2-bromophenyl)phosphine derivative can be employed to construct the biphenyl backbone[3][4].

-

Multi-step Synthesis from Phosphorus Trichloride: A more fundamental approach begins with a basic phosphorus source like PCl₃. This route allows for the construction of the phosphine moieties from the ground up, offering flexibility in the introduction of diverse aryl groups[5].

For the purpose of this guide, we will focus on a detailed protocol based on a Grignard reaction followed by an Ullmann-type coupling, a common and reliable method for preparing BIPHEP-type ligands[2].

Experimental Protocol: Synthesis of BIPHEP

This protocol outlines the synthesis of the parent BIPHEP ligand. The overall workflow is depicted in the following diagram:

Figure 1: Overall workflow for the synthesis of BIPHEP.

Part 1: Synthesis of (2-Bromophenyl)diphenylphosphine Oxide

This initial step prepares the key precursor for the subsequent coupling reaction.

Materials:

-

1,2-Dibromobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Diphenylphosphinyl chloride

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (nitrogen or argon), dissolve 1,2-dibromobenzene (1.0 eq) in anhydrous diethyl ether in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at this temperature.

-

In a separate flask, dissolve diphenylphosphinyl chloride (1.0 eq) in anhydrous diethyl ether and add this solution dropwise to the reaction mixture, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Ullmann Coupling to form BIPHEP Dioxide

This step constructs the biphenyl backbone through a copper-mediated coupling.

Materials:

-

(2-Bromophenyl)diphenylphosphine oxide

-

Activated copper powder

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, combine (2-bromophenyl)diphenylphosphine oxide (1.0 eq) and activated copper powder (2.0 eq) in DMF.

-

Heat the mixture to reflux (approximately 150-160 °C) and maintain for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter to remove the copper residues.

-

Pour the filtrate into water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude BIPHEP dioxide can be purified by recrystallization.

Part 3: Reduction to BIPHEP

The final step involves the reduction of the phosphine oxide to the desired phosphine ligand.

Materials:

-

BIPHEP dioxide

-

Trichlorosilane (HSiCl₃)

-

Triethylamine (Et₃N) or N,N-dimethylaniline

-

Anhydrous toluene or xylene

Procedure:

-

Under an inert atmosphere, suspend BIPHEP dioxide (1.0 eq) in anhydrous toluene in a flame-dried flask.

-

Add triethylamine (5.0 eq) to the suspension.

-

Slowly add trichlorosilane (4.0 eq) dropwise at 0 °C. Caution: This reaction is exothermic and releases HCl gas.

-

After the addition, heat the mixture to reflux for 4-6 hours.

-

Cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Extract the product with toluene, wash the organic layer with water and brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to yield the crude BIPHEP ligand. Purification is typically achieved by recrystallization from a suitable solvent system like ethanol or a toluene/hexane mixture.

Quantitative Data Summary

| Step | Key Reagents | Molar Ratio (Substrate:Reagent) | Typical Yield | Purity Assessment |

| Phosphinylation | 1,2-Dibromobenzene, n-BuLi, Ph₂P(O)Cl | 1:1:1 | 70-85% | NMR, LC-MS |

| Ullmann Coupling | (2-Bromophenyl)diphenylphosphine oxide, Cu | 1:2 | 60-75% | NMR, LC-MS |

| Reduction | BIPHEP dioxide, HSiCl₃, Et₃N | 1:4:5 | 85-95% | NMR, HPLC, M.P. |

Characterization of BIPHEP

Thorough characterization is crucial to confirm the identity and purity of the synthesized ligand.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the aromatic protons of the biphenyl and phenyl groups.

-

³¹P NMR: A key technique for phosphine ligands. A single peak in the proton-decoupled ³¹P NMR spectrum is indicative of the C₂-symmetric product. The chemical shift is characteristic of the trivalent phosphorus atom.

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

-

Melting Point (M.P.): A sharp melting point is an indicator of high purity.

-

Chiral High-Performance Liquid Chromatography (HPLC): For enantiomerically pure BIPHEP derivatives, chiral HPLC is essential to determine the enantiomeric excess (ee).

Conclusion

The synthesis of BIPHEP and its analogs is a well-established field with several reliable synthetic strategies. The protocol detailed in this guide, based on a Grignard reaction and Ullmann coupling, represents a robust and adaptable method for accessing these valuable ligands. Careful execution of the experimental procedures and thorough characterization are paramount to obtaining high-quality material suitable for applications in asymmetric catalysis and drug development.

References

- Goldberg, M. (2022). SYNTHESIS AND CHARACTERIZATION OF BIPHEP-TYPE LIGANDS AND A RU(II)

- Black, R., et al. (2019). Ru(II)

- Alam, I. (2019). SYNTHESIS AND CHARACTERIZATION OF RU(II) COMPLEXES BEARING BIPHEP-TYPE. New College of Florida.

- Schmid, R., et al. (1991). Helvetica Chimica Acta, 74(2), 370-389.

- Zhang, X., et al. (1994). Synlett, 1994(7), 501-503.

- Genov, D. G., et al. (2003). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PNAS, 100(26), 15421-15426.

- Miyashita, A., et al. (1980). Journal of the American Chemical Society, 102(27), 7932-7934.

-

Organic Syntheses. (R)- AND (S)-(−)-2,2′-BIS(DIPHENYLPHOSPHINO)-1,1′-BINAPHTHYL (BINAP). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ru(II) complexes bearing bulky BIPHEP-type ligands: Synthesis, x-ray diffraction analysis, and performance in alcohol acceptorless dehydrogenation - American Chemical Society [acs.digitellinc.com]

- 4. "SYNTHESIS AND CHARACTERIZATION OF RU(II) COMPLEXES BEARING BIPHEP-TYPE" by Imran Alam [digitalcommons.ncf.edu]

- 5. "SYNTHESIS AND CHARACTERIZATION OF BIPHEP-TYPE LIGANDS AND A RU(II) COM" by Matthew Goldberg [digitalcommons.ncf.edu]

1,4-Bis(DI-tert-butylphosphino)butane molecular weight and formula

An In-Depth Technical Guide to 1,4-Bis(di-tert-butylphosphino)butane: Synthesis, Properties, and Catalytic Applications

Introduction and Overview

In the field of organometallic chemistry and homogeneous catalysis, the rational design of ligands is paramount to controlling the activity, selectivity, and stability of transition metal catalysts. Among the vast library of phosphine-based ligands, bulky, electron-rich diphosphines have emerged as a privileged class, enabling challenging chemical transformations. 1,4-Bis(di-tert-butylphosphino)butane, often abbreviated as dtbbp, exemplifies these characteristics. It is a chelating bidentate phosphine ligand distinguished by its flexible four-carbon (butane) backbone and the sterically demanding tert-butyl groups attached to each phosphorus atom.

The significance of bulky diphosphine ligands like 1,4-bis(di-tert-butylphosphino)butane lies in the unique steric and electronic environment they create around a metal center.[1] The large steric hindrance from the tert-butyl groups can influence the coordination geometry and substrate approach, thereby enhancing selectivity in catalytic reactions.[1] Concurrently, the electron-donating nature of the phosphine moieties increases the electron density on the coordinated metal, which can facilitate crucial steps in catalytic cycles, such as oxidative addition.[1] This guide provides a comprehensive technical overview of 1,4-bis(di-tert-butylphosphino)butane, covering its fundamental properties, established synthetic routes, handling procedures, and its pivotal role in modern catalysis.

Physicochemical and Structural Data

The fundamental properties of 1,4-Bis(di-tert-butylphosphino)butane are summarized below. These identifiers are crucial for substance registration, safety data management, and literature searches.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₄₄P₂ | [2][3][4] |

| Molecular Weight | 346.51 g/mol | [2][3] |

| CAS Number | 150111-89-0 | [1][2][3] |

| Appearance | Solid | [2] |

| Canonical SMILES | CC(C)(C)P(CCCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C | [2][4] |

| InChI Key | UIYGJYHQLCCIQS-UHFFFAOYSA-N | [1][2] |

Synthesis and Handling

Established Synthetic Route

The most established and widely employed method for synthesizing 1,4-bis(di-tert-butylphosphino)butane involves a double nucleophilic substitution (Sɴ2) reaction. This process utilizes a di-tert-butylphosphine salt as the nucleophile and a 1,4-dihalobutane as the electrophile.[1]

The general workflow can be broken down into two primary steps:

-

Deprotonation: Di-tert-butylphosphine is deprotonated using a strong base, typically an organolithium reagent like n-butyllithium or tert-butyllithium, to generate the highly reactive lithium di-tert-butylphosphide intermediate.[1]

-

Dialkylation: The resulting phosphide anion is then reacted with a 1,4-dihalobutane, such as 1,4-dichlorobutane or 1,4-dibromobutane. The phosphide attacks the electrophilic carbon atoms, displacing the halide ions to form the two new phosphorus-carbon bonds.[1] 1,4-dibromobutane is generally more reactive due to the superior leaving group ability of bromide, though 1,4-dichlorobutane may be more cost-effective.[1]

Experimental Protocol: Synthesis

This protocol is a representative example and should be performed by trained personnel using appropriate inert atmosphere techniques (e.g., Schlenk line or glovebox) due to the air-sensitivity of the reagents and intermediates.

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve di-tert-butylphosphine (2.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (2.0 equivalents) dropwise via syringe. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the lithium phosphide is often indicated by a color change.

-

Alkylation: Cool the solution back down to 0 °C using an ice bath. Add 1,4-dichlorobutane (1.0 equivalent) dropwise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by the slow addition of degassed water. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization or column chromatography under an inert atmosphere.

Safety and Handling

While a specific safety data sheet (SDS) for 1,4-bis(di-tert-butylphosphino)butane should always be consulted, data from analogous compounds like 1,4-bis(diphenylphosphino)butane (dppb) provides guidance.

-

Hazards: Assumed to be a skin and eye irritant.[5][6][7] May cause respiratory irritation.[5][7]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood.[6][8] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[8] Avoid formation and inhalation of dust.[8]

-

Storage: The ligand can be air-sensitive.[7] It should be stored in a cool, dry place under an inert atmosphere (e.g., in a glovebox or a sealed container with argon/nitrogen).[8]

Applications in Homogeneous Catalysis

1,4-Bis(di-tert-butylphosphino)butane serves as a highly effective chelating ligand for transition metals, most notably palladium.[1] Its butane backbone enables the formation of a stable seven-membered chelate ring with the metal center.[1] The resulting complexes are potent catalysts for a variety of cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

The efficacy of this ligand is attributed to two key features:

-

Steric Bulk: The four tert-butyl groups create a sterically congested environment around the metal. This bulk promotes the reductive elimination step—the final, product-forming step in many catalytic cycles—and can prevent catalyst deactivation pathways.

-

Electron-Rich Nature: The alkylphosphine groups are strong σ-donors, making the ligand highly electron-rich. This property increases the electron density on the palladium center, facilitating the initial oxidative addition step of an aryl halide to the metal. This is particularly beneficial for activating less reactive substrates like aryl chlorides.[9]

Complexes of this ligand are expected to be highly active in numerous palladium-catalyzed reactions, including:

-

Suzuki-Miyaura Coupling[1]

-

Buchwald-Hartwig Amination[1]

-

Heck Reaction[1]

-

Negishi Coupling[1]

-

Sonogashira Coupling[1]

-

Stille Coupling[1]

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for a palladium-catalyzed Suzuki-Miyaura reaction. Substrate scope and reaction conditions may require optimization.

-

Catalyst Preparation (Pre-formation or in situ): To an oven-dried Schlenk tube under an inert atmosphere, add a palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and 1,4-bis(di-tert-butylphosphino)butane (1.1-1.2 equivalents relative to Pd). Add anhydrous solvent (e.g., toluene or dioxane) and stir for 15-20 minutes.

-

Reagent Addition: To the catalyst mixture, add the aryl halide (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equivalents).

-

Reaction: Heat the mixture with stirring to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water or brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

1,4-Bis(di-tert-butylphosphino)butane is a powerful and versatile bidentate ligand whose specific combination of steric bulk and electron-donating character makes it highly valuable in homogeneous catalysis. Its ability to form stable, reactive complexes with transition metals like palladium enables a wide range of synthetic transformations with high efficiency and selectivity. The well-established synthetic routes and the clear principles guiding its application ensure its continued importance for researchers and scientists in academic and industrial drug development.

References

-

1,4-Bis(di-tert-butylphosphino)butane - Ligands - Crysdot LLC. (URL: [Link])

-

1,4-bis(di-tert-butylphosphino)butane (C20H44P2) - PubChemLite. (URL: [Link])

-

Reactions of D2 with 1,4-Bis(diphenylphosphino) butane-Stabilized Metal Nanoparticles-A Combined - Freie Universität Berlin. (URL: [Link])

-

1,4-Bis(diphenylphosphino)butane [Dppb] - Common Organic Chemistry. (URL: [Link])

-

1,4-Bis(diphenylphosphino)butane - Wikipedia. (URL: [Link])

- CN102020674A - Process for synthesizing bis(diphenylphosphino)

-

Di-tert-butylphosphinoferrocene.An oven-dried 1000-mL four-necked (one 34/45 joint and three 24/40 joints) round-bottomed flask is allowed to cool in a desiccator over anhydrous - Organic Syntheses Procedure. (URL: [Link])

-

Bis(di-tert-butylphosphino)ferrocene copper(i) complex catalyzed C–H activation and carboxylation of terminal alkynes - Dalton Transactions (RSC Publishing). (URL: [Link])

-

Tri tert -butylphosphine [P( t Bu) 3 ]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions - ResearchGate. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Page loading... [guidechem.com]

- 4. PubChemLite - 1,4-bis(di-tert-butylphosphino)butane (C20H44P2) [pubchemlite.lcsb.uni.lu]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of 1,4-Bis(di-tert-butylphosphino)butane

Introduction

1,4-Bis(di-tert-butylphosphino)butane, a chelating diphosphine ligand, is a cornerstone of modern homogeneous catalysis. Its significance lies in the pronounced steric bulk imparted by the di-tert-butylphosphino groups, which is instrumental in creating a specific coordination environment around a metal center. This steric hindrance is crucial for influencing the regioselectivity and stereoselectivity of catalytic reactions, promoting the formation of highly active, low-coordinate metal centers, and facilitating challenging steps in catalytic cycles like oxidative addition and reductive elimination.[1][2] Complexes of this ligand, often with palladium or rhodium, are effective catalysts for a range of transformations including Suzuki-Miyaura cross-coupling, carbonylative cross-coupling, and hydrogenation reactions.[1]

Given its reactivity and pivotal role in catalysis, the effective and safe handling of 1,4-Bis(di-tert-butylphosphino)butane is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each safety protocol. The core principle underpinning its handling is the rigorous exclusion of the atmosphere, a necessity dictated by its chemical nature.

Compound Profile and Properties

A foundational understanding of the compound's physical and chemical properties is essential for a thorough risk assessment.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| Chemical Name | 1,4-Bis(di-tert-butylphosphino)butane | [3][4] |

| CAS Number | 150111-89-0 | [3] |

| Molecular Formula | C₂₀H₄₄P₂ | [3][4][5] |

| Molecular Weight | 346.51 g/mol | [3][4] |

| Appearance | Solid | [4] |

| Boiling Point | 394.9 ± 25.0 °C (Predicted) | [4] |

Hazard Identification and Risk Assessment

Based on this analogue, the compound is classified as hazardous, causing skin irritation, serious eye irritation, and potential respiratory irritation.[6][7][8]

Primary Hazard: Air Sensitivity The most critical, and often understated, hazard associated with phosphine ligands like 1,4-Bis(di-tert-butylphosphino)butane is its sensitivity to atmospheric oxygen. The phosphorus atoms possess a lone pair of electrons that are susceptible to oxidation. This reaction is often irreversible and has two primary negative consequences:

-

Loss of Efficacy: Oxidation of the phosphorus centers renders the ligand ineffective for catalysis, leading to failed or sluggish reactions.

-

Formation of Byproducts: The resulting phosphine oxides can complicate purification and, in some cases, may have different toxicological profiles.

Hazardous Decomposition In the event of a fire, thermal decomposition can produce hazardous products, including carbon monoxide (CO), carbon dioxide (CO₂), oxides of phosphorus, and potentially highly toxic phosphine gas (PH₃).[7][9] This necessitates specific firefighting protocols, as outlined in Section 8.0.

Core Principle: The Imperative of an Inert Atmosphere

The chemical reactivity of 1,4-Bis(di-tert-butylphosphino)butane dictates that all handling procedures are governed by one central principle: the stringent exclusion of air and moisture.[6][7] This is not merely a suggestion for maintaining product quality but a fundamental safety requirement. The primary techniques for achieving this are the use of a glove box or a Schlenk line.

Caption: Glove box workflow for preparing a stock solution.

Schlenk Line Operations

For manipulations integrated into a reaction setup, a Schlenk line is a viable alternative. This technique uses a dual-manifold glassware system to alternate between vacuum and a flow of inert gas. [10] Protocol for Transferring the Solid to a Reaction Flask:

-

Apparatus Setup: Assemble the reaction flask (e.g., a round-bottom flask with a sidearm) and ensure all joints are well-sealed. Connect the flask's sidearm to the Schlenk line via thick-walled, vacuum-rated tubing. [10]2. Purge Flask: Carefully evacuate the flask under vacuum and gently heat with a heat gun to drive off adsorbed moisture. Allow the flask to cool, then refill with inert gas from the line. Repeat this vacuum/refill cycle at least three times.

-

Positive Pressure Transfer: While maintaining a positive flow of inert gas out of the reaction flask's main opening, quickly remove the stopper, add the pre-weighed 1,4-Bis(di-tert-butylphosphino)butane, and immediately reseal the flask. This "positive pressure transfer" minimizes the ingress of air.

-

Final Purge: Once the solid is added and the flask is sealed, perform one final vacuum/refill cycle to remove any air that may have entered during the transfer.

Personal Protective Equipment (PPE) Protocol

Appropriate PPE is the final line of defense. The selection of PPE must be matched to the potential hazards of the task. [11] Table 2: Recommended Personal Protective Equipment

| Protection Type | Required Equipment | Rationale and Specifications |

| Eye/Face Protection | Safety goggles and a full-face shield when handling outside of a glove box. | Protects against splashes, aerosols, and airborne particles. Goggles conforming to EN166 or NIOSH standards are required. [7][12] |

| Hand Protection | Nitrile or other chemically resistant gloves. | Provides a barrier against dermal absorption. Always inspect gloves before use and use proper removal techniques to avoid skin contact. [7][12] |

| Body Protection | Flame-resistant lab coat. | Prevents contamination of personal clothing. Must be kept fully fastened. |

| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Essential when handling the solid form outside of a glove box or if there is any risk of generating dust. [12] |

Storage and Incompatibility

Proper storage is critical for maintaining the ligand's integrity and ensuring laboratory safety.

-

Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place. [6][8]The compound must be stored under an inert gas like argon or nitrogen to prevent degradation. [6][12]* Incompatible Materials: Avoid contact with strong oxidizing agents, as they can cause vigorous and potentially hazardous reactions. [6][7]

Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Management

Treat any unknown spill as hazardous until identified. [13] Protocol for a Minor Spill (inside a fume hood):

-

Alert Personnel: Notify others in the immediate area.

-

Don PPE: Wear the PPE outlined in Table 2, including respiratory protection.

-

Containment: Prevent the powder from spreading. Do not use water.

-

Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal. [6][8]Avoid creating dust. [12]5. Decontamination: Wipe the spill area with a cloth lightly dampened with an appropriate solvent (e.g., isopropanol), followed by soap and water.

-

Disposal: All cleanup materials are considered hazardous waste and must be disposed of accordingly.

Caption: Emergency response decision tree for a spill.

Fire Response

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. [6][9]* Critical Precaution: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear due to the risk of hazardous decomposition products like oxides of phosphorus. [6]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure. [6]

-

Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [6][7][12]* Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, seek medical advice. [6][7][12]* Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor. [6][7][12]* Ingestion: Clean the mouth with water. Do not induce vomiting. Seek medical attention. [6][12]

Waste Disposal

All waste containing 1,4-Bis(di-tert-butylphosphino)butane, including empty containers, contaminated cleanup materials, and residual solids, must be treated as hazardous waste.

-

Procedure: Dispose of contents and containers at an approved waste disposal plant in accordance with all local, regional, and national regulations. [6][7]* Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product. [12]Do not attempt to clean or reuse containers.

Conclusion

1,4-Bis(di-tert-butylphosphino)butane is an invaluable tool in chemical synthesis, but its utility is matched by its reactive nature. A safety-first mindset, grounded in a thorough understanding of its air sensitivity, is non-negotiable. The rigorous application of inert atmosphere techniques, diligent use of personal protective equipment, and preparedness for emergency situations are the essential pillars of its safe and effective use in the laboratory.

References

-

1,4-Bis(di-tert-butylphosphino)butane | C20H44P2 | CID 11810147 - PubChem. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 17). Thermo Fisher Scientific. Retrieved January 10, 2026, from [Link]

-

1,4-Bis(diphenylphosphino)butane - Wikipedia. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

-

Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved January 10, 2026, from [Link]

-

1,4-bis(di-tert-butylphosphino)butane (C20H44P2) - PubChemLite. (n.d.). PubChemLite. Retrieved January 10, 2026, from [Link]

-

Safely handling air-sensitive products - Cleanroom Technology. (2018, May 4). Cleanroom Technology. Retrieved January 10, 2026, from [Link]

-

Spill Guidance Manual Section 1.3 - NY.Gov. (n.d.). NY.Gov. Retrieved January 10, 2026, from [Link]

-

1,4-Bis(diphenylphosphino)butane [Dppb] - Common Organic Chemistry. (n.d.). organic-chemistry.org. Retrieved January 10, 2026, from [Link]

-

Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved January 10, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1,4-Bis(di-tert-butylphosphino)butane | C20H44P2 | CID 11810147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. extapps.dec.ny.gov [extapps.dec.ny.gov]

1,4-Bis(DI-tert-butylphosphino)butane solubility and stability

An In-Depth Technical Guide to 1,4-Bis(di-tert-butylphosphino)butane: Solubility and Stability Profiles

Introduction

1,4-Bis(di-tert-butylphosphino)butane, often abbreviated as dtbbpb, is a bidentate phosphine ligand of significant interest in the field of organometallic chemistry and homogeneous catalysis. Its structure is characterized by two sterically demanding di-tert-butylphosphino groups linked by a flexible four-carbon butane backbone. These bulky tert-butyl groups create a unique steric and electronic environment around a metal center, influencing catalytic activity and selectivity.[1] The ligand's high electron-donating ability, a consequence of the alkylphosphine moieties, enhances the reactivity of metal centers in key catalytic steps like oxidative addition.[2]

A thorough understanding of the solubility and stability of dtbbpb is paramount for its effective application. For researchers, scientists, and drug development professionals, this knowledge is not merely academic; it directly impacts reaction setup, solvent selection, catalyst longevity, and the reproducibility of synthetic protocols. This guide provides a detailed examination of these core properties, offering both theoretical grounding and practical, field-proven methodologies for handling this powerful catalytic tool.

Chemical Structure and Properties

The defining features of dtbbpb are its bulky alkyl groups and the flexible butane linker, which together dictate its physical and chemical behavior.

Caption: Chemical structure of 1,4-Bis(di-tert-butylphosphino)butane.

Key Physical Properties:

Solubility Profile: A Practical Assessment

The solubility of dtbbpb is dictated by the principle of "like dissolves like".[5] The molecule is dominated by nonpolar alkyl groups (eight tert-butyl groups and a butane chain), making it overwhelmingly nonpolar in character. This structure predicts good solubility in nonpolar organic solvents and poor solubility in polar solvents, especially protic ones.

While extensive quantitative solubility data is not widely published, a qualitative profile can be reliably inferred from its structure and the behavior of similar phosphine ligands.[5]

Table 1: Qualitative Solubility of 1,4-Bis(di-tert-butylphosphino)butane

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Soluble to Highly Soluble | The nonpolar nature of these solvents effectively solvates the nonpolar tert-butyl and butane moieties of dtbbpb.[5] |

| Weakly Polar Aprotic | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | These solvents are excellent for a wide range of organic compounds and can readily dissolve dtbbpb.[5][6] |

| Ethereal | Tetrahydrofuran (THF), Diethyl Ether | Soluble | THF is a versatile solvent capable of dissolving many organometallic reagents and ligands.[1][5] |

| Polar Aprotic | Acetone, Acetonitrile (ACN) | Sparingly Soluble to Insoluble | The higher polarity of these solvents makes them poor candidates for solvating the large, nonpolar dtbbpb molecule.[5] |

| Polar Protic | Methanol, Ethanol, Water | Insoluble | The strong hydrogen-bonding network in protic solvents is energetically unfavorable to disrupt for the dissolution of a nonpolar solute.[5] |

It is critical to experimentally verify solubility for specific concentrations and temperatures, as these are qualitative estimates.

Stability Profile: Handling a Sensitive Ligand

The stability of dtbbpb is primarily influenced by its susceptibility to oxidation. The electron-rich nature of the phosphorus(III) centers makes them prone to attack by atmospheric oxygen.

Oxidative Stability

Alkylphosphines, such as dtbbpb, are generally more prone to oxidation than their triarylphosphine counterparts.[7] Exposure to air can lead to the formation of the corresponding phosphine oxide, which is catalytically inactive and can complicate reaction workups and product purification.

-

Core Directive: All manipulations of dtbbpb, both in solid form and in solution, must be performed under an inert atmosphere (e.g., argon or nitrogen) using standard air-sensitive techniques, such as a Schlenk line or a glovebox.[8][9] Solvents used to prepare solutions of the ligand should be thoroughly deoxygenated prior to use.

Thermal Stability

Chemical Incompatibilities

-

Strong Oxidizing Agents: dtbbpb is incompatible with strong oxidizing agents, which will rapidly convert it to the phosphine oxide.[6][11]

-

Acids: The lone pairs on the phosphorus atoms can be protonated by strong acids, forming phosphonium salts. This will alter the ligand's electronic properties and coordination ability.

Caption: Factors affecting the stability of dtbbpb and mitigation strategies.

Experimental Protocols

The following protocols provide a self-validating system for assessing the core properties of dtbbpb in a laboratory setting.

Protocol 1: Qualitative Solubility Determination

This protocol allows for a rapid and systematic assessment of solubility in various solvents.

Methodology:

-

Preparation: Label a series of small, dry test tubes or vials, one for each solvent to be tested (e.g., Hexane, Toluene, DCM, THF, Acetonitrile, Methanol).

-

Aliquoting: Under an inert atmosphere, accurately weigh and add approximately 5-10 mg of dtbbpb to each labeled tube.

-

Solvent Addition: Add the first solvent dropwise (e.g., 0.5 mL) to the corresponding tube.

-